4-(3-Chlorophenyl)pyrrolidin-2-one
Overview
Description
4-(3-Chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring. The presence of a 3-chlorophenyl group attached to the pyrrolidinone ring imparts unique chemical and biological properties to this compound. It is widely used in various scientific research fields due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 4-(3-chlorophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic or electrochemical reduction of precursors, carbonylation reactions, and hydrogenation under hydrolytic conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidinones .
Scientific Research Applications
4-(3-Chlorophenyl)pyrrolidin-2-one has numerous applications in scientific research, including:
Comparison with Similar Compounds
4-(3-Chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A parent compound with a similar lactam ring structure but lacking the chlorophenyl group.
4-(4-Chlorophenyl)pyrrolidin-2-one: A closely related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(3-chlorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKWZVARCHRFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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